molecular formula C19H17N3O3S B2627495 methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 318238-01-6

methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2627495
CAS No.: 318238-01-6
M. Wt: 367.42
InChI Key: UNAQNHWTEJDDIL-UDWIEESQSA-N
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Description

This compound belongs to the pyrazole-carboxylate class, featuring a pyrazole core substituted with a hydroxyimino group at position 4, a 4-methylphenylsulfanyl group at position 5, and a methyl ester at position 2. Structural characterization of such compounds often employs X-ray crystallography using SHELX programs and visualization tools like Mercury .

Properties

IUPAC Name

methyl 4-[(E)-hydroxyiminomethyl]-5-(4-methylphenyl)sulfanyl-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-8-10-15(11-9-13)26-18-16(12-20-24)17(19(23)25-2)21-22(18)14-6-4-3-5-7-14/h3-12,24H,1-2H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAQNHWTEJDDIL-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with various functional groups, including a hydroxyimino group, a methyl ester, and a sulfanyl group. Its molecular formula is C17H18N2O3SC_{17}H_{18}N_2O_3S with a molecular weight of 383.42 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives possess anticancer properties. Compounds similar to this compound have shown promising results in inhibiting the growth of cancer cell lines. For instance, studies have documented IC50 values for related compounds against various cancer types:

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-2310.01Apoptosis induction
Compound BHepG20.03Cell cycle arrest
This compoundA549TBDTBD

The exact mechanisms through which these compounds exert their anticancer effects may involve apoptosis induction and modulation of cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxyimino group may form covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity.
  • Redox Reactions : The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
  • Cell Signaling Modulation : The compound may affect signaling pathways by interacting with proteins involved in cell growth and apoptosis .

Case Studies

While direct case studies on this compound are scarce, the broader class of pyrazole derivatives has been extensively investigated:

  • Antimicrobial Screening : New derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria using the well diffusion method, demonstrating varying degrees of antimicrobial activity.
  • Anticancer Studies : Pyrazole derivatives have been evaluated for their effects on different cancer cell lines, showing significant antiproliferative effects in vitro .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate has been evaluated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The hydroxyimino group is believed to play a crucial role in enhancing the compound's interaction with biological targets .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antibiotic. The presence of the sulfanyl group is thought to contribute to this activity by disrupting bacterial cell membranes .

Agricultural Applications

Pesticide Development
In agricultural science, this compound is being explored for its potential use as a pesticide. Its structural features suggest that it can be designed to target specific pests while minimizing harm to beneficial organisms. Research is ongoing to evaluate its efficacy and safety in agricultural settings .

Materials Science

Polymer Synthesis
The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Studies are investigating its use in creating advanced materials with tailored properties for applications in packaging, electronics, and construction .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells; potential for drug development
Antimicrobial PropertiesEffective against several bacterial strains; potential as an antibiotic
Pesticide DevelopmentTargeted pest control with minimal impact on non-target species
Polymer ApplicationsEnhances mechanical properties of polymers; potential uses in various industries

Comparison with Similar Compounds

Structural Analogues with Varying Sulfanyl Substituents

The sulfanyl group at position 5 is a critical modulator of physicochemical properties. Key analogues include:

Compound Name R (Sulfanyl Group) Molecular Formula Molecular Weight Key Features Reference
Target Compound 4-methylphenyl C₁₉H₁₇N₃O₃S 387.84 g/mol Enhanced lipophilicity due to methyl group; potential for hydrophobic interactions.
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 4-chlorophenyl C₁₈H₁₄ClN₃O₃S 387.84 g/mol Electron-withdrawing Cl may reduce electron density, affecting reactivity.
Methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate phenyl C₁₈H₁₅N₃O₃S 353.39 g/mol Baseline lipophilicity; used as a reference for substituent effect studies.

Key Observations :

  • Crystallinity: Hydroxyimino groups facilitate hydrogen bonding, as seen in crystal structures of related pyrazole oximes .

Analogues with Modified Oxime or Ester Groups

Variations in the oxime or ester groups impact biological and physical properties:

Compound Name Oxime/Ester Modification Molecular Formula Key Features Reference
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime Trifluoromethyl and benzoyloxy C₂₀H₁₄Cl₂F₃N₃O₂S Trifluoromethyl enhances metabolic stability; benzoyloxy may alter hydrolysis rates.
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime Phenoxy and thiazole-linked oxime C₂₂H₁₉ClN₄O₂S Thiazole moiety introduces potential pesticidal activity via heterocyclic interactions.
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate Phenoxy and benzoate ester C₂₅H₂₁ClN₂O₃ Ester group at position 4; phenoxy substituent may reduce steric hindrance.

Key Observations :

  • Ester Position : Ester groups at position 3 (target compound) versus position 4 () alter molecular conformation and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing methyl 4-[(hydroxyimino)methyl]-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate, and what intermediates are critical?

  • Methodology : The compound is synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, analogous pyrazole derivatives are synthesized from substituted alcohols (e.g., 5-phenyl-1-pentanol) through sequential reactions, including esterification, sulfanyl group introduction via thiol-ene coupling, and hydroxyimino methylation . Key intermediates include phenylpyrazole carboxylates and sulfanyl-substituted precursors.

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups and regiochemistry. X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally similar pyrazoles (e.g., determination of dihedral angles between aryl rings and pyrazole cores) . High-resolution mass spectrometry (HRMS) validates molecular weight.

Q. What are the primary biological targets or activities reported for this class of pyrazole derivatives?

  • Methodology : Pyrazole derivatives are screened for antimicrobial, enzyme inhibitory (e.g., carbonic anhydrase, cyclooxygenase), and antioxidant activities. For example, sulfanyl and hydroxyimino groups enhance interactions with enzyme active sites, as shown in molecular docking studies of related compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized when competing side reactions occur during hydroxyimino or sulfanyl group installation?

  • Methodology : Reaction conditions (e.g., solvent polarity, temperature) are tailored to minimize byproducts. For example, using anhydrous dimethylformamide (DMF) for hydroxyimino group coupling reduces hydrolysis. Catalytic bases (e.g., triethylamine) improve sulfanyl group incorporation . Real-time monitoring via thin-layer chromatography (TLC) ensures intermediate purity.

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodology : Systematic structure-activity relationship (SAR) studies isolate substituent effects. For instance, replacing the 4-methylphenyl sulfanyl group with bulkier substituents (e.g., cycloheptyl) alters enzyme inhibition profiles, as seen in triazole derivatives . Dose-response assays under standardized conditions (pH, cell lines) reduce variability .

Q. How do computational methods like molecular docking inform the design of derivatives with improved target affinity?

  • Methodology : Docking simulations (e.g., AutoDock Vina) predict binding modes of the hydroxyimino and sulfanyl moieties with target proteins (e.g., carbonic anhydrase IX). Energy minimization and molecular dynamics refine poses, guiding synthetic prioritization of derivatives with optimal hydrophobic/hydrophilic balances .

Q. What experimental designs are suitable for evaluating multi-variable effects on pharmacological activity?

  • Methodology : Split-plot or factorial designs analyze interactions between substituents, doses, and biological targets. For example, a study on pyrazole-triazole hybrids used a randomized block design with rootstocks (substituents) and harvest seasons (assay timings) to assess antioxidant activity variance .

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